Regioisomeric Identity Versus 3,4-Dimethylbenzamide Analog (CAS 954683-75-1)
The compound is the 2,4-dimethylbenzamide regioisomer, whereas the closest commercially cataloged analog is the 3,4-dimethylbenzamide (CAS 954683-75-1). The two regioisomers share the same molecular formula (C₂₅H₂₄N₂O₂) and molecular weight (384.5 g/mol) . The 2,4-disubstitution places a methyl group ortho to the carboxamide, which can influence the amide bond conformation and hydrogen-bonding capability compared to the 3,4-isomer. No head-to-head biological comparison data are available in the public domain.
| Evidence Dimension | Regioisomeric chemical identity |
|---|---|
| Target Compound Data | 2,4-dimethylbenzamide substitution; MW 384.5 g/mol; purity typically ≥95% |
| Comparator Or Baseline | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954683-75-1); MW 384.5 g/mol |
| Quantified Difference | No quantitative bioactivity difference established; difference is positional isomerism only |
| Conditions | Chemical structure comparison (in silico); commercial catalog data |
Why This Matters
For structure-activity relationship (SAR) studies, the precise substitution pattern on the benzamide ring is a critical variable; using the wrong regioisomer can introduce an uncontrolled variable that may invalidate SAR conclusions.
